Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Overview
Description
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate is a chemical compound with the molecular formula C6H5ClO3S and a molecular weight of 192.62 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate are currently unknown
Mode of Action
It’s known that the compound can participate in chemical reactions, such as halogenation .
Biochemical Pathways
It’s known that the compound can be involved in reactions with thiophenol
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may affect its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, its solubility in water suggests that it may be more effective in aqueous environments .
Biochemical Analysis
Biochemical Properties
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and stability. These interactions highlight the importance of this compound in modulating biochemical pathways and enzyme activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage. These cellular effects underscore the potential therapeutic applications of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves interactions with specific amino acid residues, such as serine or cysteine, within the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions provide a detailed understanding of how this compound modulates biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over extended periods, its efficacy in modulating cellular functions may diminish due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes. These temporal effects are crucial for understanding the long-term implications of using this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular antioxidant defenses and reduce inflammation . At higher doses, it may exhibit toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the compound’s ability to disrupt cellular redox balance and induce apoptosis. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes into various metabolites, which may have distinct biological activities . These metabolic transformations often involve hydroxylation, dechlorination, and conjugation reactions. The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux. These insights into the metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins, facilitating its uptake and distribution. The compound’s localization within cells can influence its biological activity, as it may accumulate in specific organelles, such as mitochondria or the endoplasmic reticulum. These transport and distribution properties are important for understanding the compound’s cellular and tissue-specific effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it may be targeted to the endoplasmic reticulum, affecting protein folding and secretion. The compound’s localization is often mediated by specific targeting signals or post-translational modifications, which direct it to particular cellular compartments. Understanding the subcellular localization of this compound provides valuable insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate typically involves the chlorination of methyl 3-hydroxythiophene-2-carboxylate. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom, yielding different thiophene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Thiophene-2,4-dione derivatives.
Reduction: Thiophene-2-carboxylate derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythiophene-2-carboxylate: Lacks the chlorine atom, resulting in different reactivity and properties.
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: Contains an additional chlorine atom, which can further modify its chemical behavior and biological activity
Uniqueness
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and chlorine groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-chloro-3-hydroxythiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAVQZHWDFGPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716092 | |
Record name | Methyl 4-chloro-3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65449-59-4 | |
Record name | Methyl 4-chloro-3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.